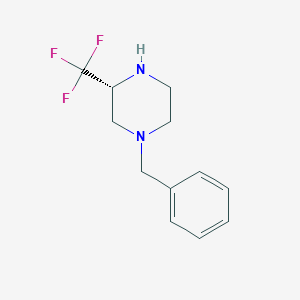

(R)-1-Benzyl-3-trifluoromethyl-piperazine

Übersicht

Beschreibung

®-1-Benzyl-3-trifluoromethyl-piperazine is a chiral piperazine derivative characterized by the presence of a benzyl group and a trifluoromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-trifluoromethyl-piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.

N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperazine.

Trifluoromethylation: The N-benzylpiperazine is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to yield ®-1-Benzyl-3-trifluoromethyl-piperazine.

Industrial Production Methods

Industrial production of ®-1-Benzyl-3-trifluoromethyl-piperazine may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Benzyl-3-trifluoromethyl-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Drug Development

Piperazine derivatives, including (R)-1-Benzyl-3-trifluoromethyl-piperazine, are explored for their potential use as therapeutic agents. They have been investigated for their activity against various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders. For instance, piperazines have shown promise as modulators of the fatty acid amide hydrolase enzyme, which is relevant for treating anxiety and pain conditions .

b. Antitumor Activity

Research indicates that piperazine-containing compounds can exhibit antitumor properties. A study highlighted the synthesis of piperazine derivatives that demonstrated significant activity against cancer cell lines, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy.

Toxicological Studies

a. Abuse Potential and Toxicity

Piperazines like this compound have been associated with recreational use, often marketed as legal alternatives to controlled substances such as ecstasy. Reports have documented instances of toxicity linked to these compounds, including fatalities where they were detected alongside other drugs . Understanding the toxicological profiles of such substances is vital for public health and regulatory measures.

b. Analytical Methods

The identification and analysis of piperazine derivatives in biological samples are essential for forensic toxicology. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze these compounds in postmortem fluids, providing insights into their pharmacokinetics and potential risks associated with their use .

a. Antimicrobial Properties

Some studies have reported that piperazine derivatives possess antimicrobial activity against various pathogens. This property makes them candidates for further development as antimicrobial agents . The biological evaluation typically involves assessing minimum inhibitory concentrations (MICs) against specific bacterial strains.

Data Tables

Case Studies

- Case Study on Toxicity : A report documented fatalities involving this compound where it was present in postmortem analyses alongside other substances. This highlights the need for careful monitoring and regulation of such compounds due to their potential risks .

- Anticancer Research : A study focused on synthesizing various piperazine derivatives showed promising antitumor activity against specific cancer cell lines, suggesting a pathway for developing new cancer therapies .

Wirkmechanismus

The mechanism of action of ®-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different pharmacological properties.

3-Trifluoromethylpiperazine: Lacks the benzyl group, affecting its interaction with biological targets.

N-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-amine: Another benzylated piperazine derivative with distinct structural features.

Uniqueness

®-1-Benzyl-3-trifluoromethyl-piperazine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer specific physicochemical properties and biological activities not found in its analogs.

Biologische Aktivität

(R)-1-Benzyl-3-trifluoromethyl-piperazine is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and binding affinity to biological targets. The piperazine ring structure allows for flexibility in interactions with various receptors and enzymes. The molecular formula is , with the trifluoromethyl group contributing to its distinct chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Receptors : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission.

- Enzymes : It can modulate the activity of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

The trifluoromethyl group is known to enhance the compound's stability and selectivity, making it a valuable candidate for drug development.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Case Study 1: Urine Analysis of Designer Piperazines

A study analyzed urine samples from individuals using designer piperazines, including this compound. Gas chromatography-mass spectrometry (GC-MS) detected significant concentrations of the compound, indicating its prevalence in recreational drug use .

Case Study 2: Detection Methods

Recent advancements in detection methods for piperazine derivatives have improved the ability to identify this compound in biological samples. A rapid targeted method using liquid chromatography-mass spectrometry (LC-MS) has been developed, enhancing analytical capabilities for forensic toxicology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzylpiperazine | Structure | Stimulant effects similar to BZP |

| 1-(3-Trifluoromethylphenyl)piperazine | Structure | Psychoactive properties; used as a recreational drug |

| 1-(4-Fluorobenzyl)piperazine | Structure | Stimulant; potential neurotoxic effects |

Eigenschaften

IUPAC Name |

(3R)-1-benzyl-3-(trifluoromethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYSRYSDNZTANC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.